Cas no 1239512-91-4 (((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid)

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid 化学的及び物理的性質
名前と識別子
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- ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- (E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- [(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)]diboronic acid
- [1,2-Diphenyl-1,2-ethenediylbis(4,1-phenylene)]bisboranic acid
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- インチ: 1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+
- InChIKey: CFKHFTZRFSABDV-OCEACIFDSA-N
- SMILES: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])/C(/C1C([H])=C([H])C([H])=C([H])C=1[H])=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H])O[H]
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 543
- トポロジー分子極性表面積: 80.9
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1263807-5g |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 5g |
$337.0 | 2025-02-20 | |
Ambeed | A1263807-10g |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 10g |
$567.0 | 2023-09-06 | |
Ambeed | A1263807-1g |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 1g |
$84.0 | 2023-09-06 | |
Ambeed | A1263807-250mg |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 250mg |
$29.0 | 2023-09-06 |
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acidに関する追加情報
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: A Versatile CAS No. 1239512-91-4 Compound in Biomedical Research
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid, with the CAS No. 1239512-91-4, represents a class of boronic acid derivatives that have garnered significant attention in the fields of drug discovery, biomaterials, and targeted therapy. This compound’s unique molecular architecture, characterized by the conjugation of 1,2-diphenylethene units with 4,1-phenylene linkers, enables it to interact with a variety of biological targets, including glycoproteins, carbohydrate-binding proteins, and cell surface receptors. Recent advancements in bioconjugate chemistry and nanomedicine have further expanded its potential applications, making it a promising candidate for precision medicine and diagnostic imaging.
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid is structurally defined by its boronic acid moieties attached to a conjugated aromatic framework. The 1,2-diphenylethene core provides a rigid scaffold, while the 4,1-phenylene linkers enhance its ability to form stable interactions with glycan-binding domains. This molecular design is critical for its role in glycan recognition, a process that underpins numerous physiological functions, including cell adhesion, immune response modulation, and pathogen entry mechanisms. The boronic acid group is particularly notable for its capacity to form reversible covalent bonds with hydroxyl groups on carbohydrates, a property that has been extensively explored in glycoconjugate synthesis and <
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